4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with an aminoethyl and furyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with a β-keto ester followed by cyclization. One common method includes the reaction of 2-furyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. The aminoethyl group can be introduced through a subsequent alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form furanones.
Reduction: The pyrazolone ring can be reduced to form pyrazolidinones.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolidinones.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The aminoethyl and furyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
- N-(2-Aminoethyl)-3’-({[4-(aminosulfonyl)phenethyl][(E)-3-(2-furyl)-2-propenoyl]amino}methyl)[1,1’-biphenyl]-3-carboxamide trifluoroacetate
Uniqueness
4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a furyl ring is less common compared to other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-4-3-6-8(11-12-9(6)13)7-2-1-5-14-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBBMYUXHGUSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NN2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187635 |
Source
|
Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-52-3 |
Source
|
Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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